molecular formula C24H24FN7O3 B2502774 2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 923514-13-0

2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No. B2502774
CAS RN: 923514-13-0
M. Wt: 477.5
InChI Key: OIEOQWAOFBHTFR-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C24H24FN7O3 and its molecular weight is 477.5. The purity is usually 95%.
BenchChem offers high-quality 2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Subheading: Behavioral and Biochemical Insights

A compound closely related to 2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone demonstrated potential anxiolytic effects in a study by Kędzierska et al. (2019). The researchers investigated the anxiolytic mechanism of two arylpiperazine derivatives, focusing on their interaction with the GABAergic and 5-HT systems. Behavioral tests indicated significant anxiolytic effects, suggesting involvement of 5-HT1A receptors and the GABAergic system. Biochemical analyses revealed that these compounds might also exert antioxidant activity by influencing glutathione metabolism enzymes (Kędzierska et al., 2019).

Serotonin Receptor Studies

Subheading: 5-HT1A Receptor Occupancy

Another study relevant to this compound's family focused on a novel 5-HT(1A) antagonist named DU 125530, which could have implications in anxiety and mood disorders treatment. This research by Rabiner et al. (2002) utilized positron emission tomography (PET) to assess 5-HT(1A) receptor occupancy, revealing that DU 125530 was well tolerated and showed a dose-dependent occupancy of the 5-HT(1A) receptors (Rabiner et al., 2002).

Metabolism and Disposition Studies

Subheading: Insights into Drug Metabolism

Christopher et al. (2010) conducted a detailed study on the metabolism and disposition of BMS-690514, an oral inhibitor with a similar molecular structure. The study investigated the disposition of the compound in humans, revealing extensive metabolism through multiple pathways and elimination via bile and urine (Christopher et al., 2010). Another study by Brito et al. (2017) on a similar compound, LQFM032, evaluated its anxiolytic-like effect, revealing involvement of the benzodiazepine and nicotinic pathways in its action mechanism (Brito et al., 2017).

properties

IUPAC Name

2-(4-ethoxyphenoxy)-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN7O3/c1-2-34-19-6-8-20(9-7-19)35-15-21(33)30-10-12-31(13-11-30)23-22-24(27-16-26-23)32(29-28-22)18-5-3-4-17(25)14-18/h3-9,14,16H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEOQWAOFBHTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethoxyphenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

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